molecular formula C43H38Cl2N4O2 B13784049 9,9'-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride CAS No. 66724-89-8

9,9'-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride

Cat. No.: B13784049
CAS No.: 66724-89-8
M. Wt: 713.7 g/mol
InChI Key: HXWQXKRKGLSAOR-UHFFFAOYSA-N
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Description

9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C43H36N4O2.2ClH and a molecular weight of 713.75 g/mol . This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as zinc powder . The industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using zinc powder in ethanol.

    Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, zinc powder, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as a chromogenic substrate in ELISA procedures, where it is oxidized by horseradish peroxidase to produce a colored product . This reaction allows for the quantitative measurement of various analytes in biological samples.

Comparison with Similar Compounds

Similar compounds to 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:

    o-Phenylenediamine: An aromatic diamine used as a precursor for many heterocyclic compounds.

    Acridine derivatives: Compounds with similar structures and applications in dye production and biological assays. The uniqueness of 9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its combined structure of acridine and o-phenylenediamine, which imparts specific chemical and biological properties.

Properties

CAS No.

66724-89-8

Molecular Formula

C43H38Cl2N4O2

Molecular Weight

713.7 g/mol

IUPAC Name

acridin-9-yl-[2-[5-[2-(acridin-9-ylazaniumyl)phenoxy]pentoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C43H36N4O2.2ClH/c1(14-28-48-40-26-12-10-24-38(40)46-42-30-16-2-6-20-34(30)44-35-21-7-3-17-31(35)42)15-29-49-41-27-13-11-25-39(41)47-43-32-18-4-8-22-36(32)45-37-23-9-5-19-33(37)43;;/h2-13,16-27H,1,14-15,28-29H2,(H,44,46)(H,45,47);2*1H

InChI Key

HXWQXKRKGLSAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-]

Origin of Product

United States

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